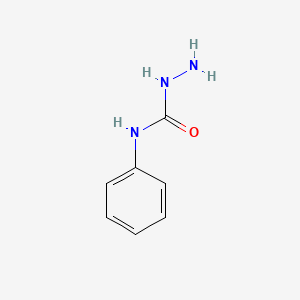

4-Phenylsemicarbazide

Descripción

Contextualization and Significance within Organic Chemistry

4-Phenylsemicarbazide, a derivative of semicarbazide (B1199961), is a versatile organic compound with the chemical formula C₇H₉N₃O. ontosight.aichembk.com It typically appears as a white to off-white crystalline solid. cymitquimica.comforecastchemicals.com This compound holds a significant position in organic chemistry due to its utility as a reagent and an intermediate in various synthetic transformations. ontosight.aiforecastchemicals.com

One of its primary roles is as a derivatizing agent for aldehydes and ketones. ontosight.ai The reaction between this compound and a carbonyl compound results in the formation of a corresponding 4-phenylsemicarbazone. ontosight.aiontosight.ai These derivatives are often crystalline solids with sharp melting points, which historically made them valuable for the identification and characterization of aldehydes and ketones. numberanalytics.comwikiwand.com

Beyond its use in qualitative analysis, this compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. numberanalytics.com The semicarbazide moiety can be incorporated into larger molecular frameworks to generate compounds with specific chemical and biological properties. ontosight.ai It is a key precursor for the synthesis of molecules like 1,3,4-oxadiazoles and 1,2,4-triazolo-heterocycles. researchgate.netjournalagent.com Furthermore, it is utilized in the synthesis of various Schiff bases, which are compounds with a wide range of applications. sathyabama.ac.in

Historical Perspective on Semicarbazide Derivatives

The use of semicarbazide and its derivatives in organic chemistry dates back over a century. numberanalytics.com The reaction between semicarbazide and carbonyl compounds to form semicarbazones was first reported in the early 20th century. numberanalytics.comnumberanalytics.com This discovery provided chemists with a straightforward and effective method for identifying and purifying aldehydes and ketones, a significant advancement in qualitative organic analysis at the time. numberanalytics.comnumberanalytics.com

Initially, the focus was on the utility of semicarbazones for their crystalline nature and sharp melting points. wikiwand.com Over time, the scope of semicarbazide derivatives expanded significantly. Researchers began to explore their potential in synthetic chemistry beyond simple derivatization. The reactivity of the semicarbazone linkage and the functional groups within the semicarbazide backbone opened up avenues for the synthesis of complex heterocyclic systems. sathyabama.ac.inajchem-b.com This led to the development of a diverse range of compounds with applications in pharmaceuticals, agriculture, and materials science. forecastchemicals.comsathyabama.ac.innumberanalytics.com

Current Research Landscape and Gaps for this compound

Current research on this compound continues to build upon its established roles while exploring new applications. A significant area of investigation is its use as a precursor in the synthesis of novel bioactive molecules. ontosight.aiforecastchemicals.com For instance, it is used to create Schiff bases and their metal complexes, which are then studied for their potential biological activities. researcher.liferesearchgate.net Research has also focused on the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, starting from this compound. researchgate.net

Another area of active research involves the study of the physicochemical properties of this compound and its derivatives. This includes investigations into their crystal structure, spectroscopic properties, and behavior under different conditions. wordpress.comresearchgate.netresearchgate.net For example, studies have been conducted on the effects of gamma irradiation on single crystals of this compound. wordpress.com Theoretical studies, such as quantum chemical calculations, are also being employed to understand the electronic structure and reactivity of these molecules, for example, in the context of their potential as corrosion inhibitors. tsijournals.com

Despite the ongoing research, there are still gaps in our understanding and application of this compound. While its role as a synthetic intermediate is well-established, the full scope of its reactivity and potential for the stereoselective synthesis of complex molecules remains an area for further exploration. More extensive research into the biological activities of a wider range of its derivatives could uncover new therapeutic agents. ontosight.aiajchem-b.com Furthermore, a deeper investigation into its applications in materials science, such as the development of novel polymers or functional materials, could lead to new technological advancements. numberanalytics.com

Chemical Compound Data

| Compound Name | Synonyms |

| This compound | 1-Amino-3-phenylurea, Anilinoformylhydrazine, N-Phenylhydrazinecarboxamide chembk.comcymitquimica.com |

| Phenylurea | |

| Hydrazine (B178648) hydrate (B1144303) | |

| Benzal-4-phenylsemicarbazone | |

| α-Benzoyl β-phenylcarbamyl hydrazine | |

| Hydrazine sulfate | |

| Sodium hydroxide | |

| Diphenylurea | |

| 1,3,4-Oxadiazoles | |

| 1,2,4-Triazolo-heterocycles | |

| Schiff bases | |

| 2-Furaldehyde, 4-phenylsemicarbazone | |

| 2-Furaldehyde | |

| 4-(N, N-dimethylaminobenzylidene) 1-phenylsemicarbazide | |

| 4-(N,N-dimethylaminobenzaldehyde) | |

| Titanium (IV) | |

| 6-methyl-4-Formyl coumarin (B35378) | |

| [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbizide | |

| Manganese (II) | |

| Cobalt (II) | |

| Nickel (II) | |

| Copper (II) | |

| Palladium (II) |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N₃O chembk.com |

| Molecular Weight | 151.17 g/mol forecastchemicals.com |

| Appearance | White crystalline powder or flakes chembk.comchemicalbook.com |

| Melting Point | 122-125 °C chembk.comchemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695). forecastchemicals.com |

| CAS Number | 537-47-3 chembk.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCKWYUCPREFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201957 | |

| Record name | 4-Phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-47-3 | |

| Record name | 4-Phenylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylsemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLSEMICARBAZIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylsemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPU96SX57A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 4 Phenylsemicarbazide

Classical and Contemporary Synthesis Routes to 4-Phenylsemicarbazide

The preparation of this compound can be accomplished through several distinct pathways, ranging from classical, well-established methods to more modern approaches designed for efficiency and substrate diversity.

Synthesis from Phenylhydrazine (B124118) Derivatives

One route to this compound and its analogs begins with phenylhydrazine or its salts. A multi-step process has been described that involves the initial treatment of a phenylhydrazine with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base. google.com This is followed by the introduction of phosgene (B1210022) and subsequent reaction with an amine. The final step involves hydrolysis to yield the desired 2-phenylsemicarbazide product. google.com This method, while effective, involves multiple stages and the use of highly toxic reagents like phosgene.

Alternative Synthetic Approaches

The most common and classical synthesis of this compound involves the reaction of phenylurea with hydrazine (B178648) hydrate (B1144303). orgsyn.orgorgsyn.orgnih.gov This method typically involves heating the reactants, often in a solvent like ethanol (B145695), for several hours. orgsyn.orgnih.gov An improved yield has been suggested by conducting the reaction with 100% hydrazine hydrate in absolute alcohol over an extended period. orgsyn.org The crude product can be purified by conversion to its hydrochloride salt and subsequent regeneration of the free base. orgsyn.org

Other documented methods include the hydrolysis of precursors like benzal-4-phenylsemicarbazone or α-benzoyl β-phenylcarbamyl hydrazine. orgsyn.org

Contemporary strategies often focus on building the semicarbazide (B1199961) from different precursors. These methods include the reaction of hydrazine with:

Isocyanates: The direct reaction of phenyl isocyanate with hydrazine is a straightforward approach. core.ac.uk

Carbamates: The reaction of hydrazine with N-substituted carbamates provides a facile route to a diverse set of semicarbazides. core.ac.uk

Table 1: Comparison of Synthetic Routes to this compound

| Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|

| Phenylurea | Hydrazine hydrate, heat (e.g., steam bath, reflux) | orgsyn.orgorgsyn.orgnih.gov |

| Phenylhydrazine | 1. Chloroformate, 2. Phosgene, 3. Amine, 4. Hydrolysis | google.com |

| Phenyl isocyanate | Hydrazine | core.ac.uk |

| Benzal-4-phenylsemicarbazone | Hydrolysis | orgsyn.org |

Functionalization and Derivatization of this compound

The unique arrangement of nitrogen and oxygen atoms in this compound makes it an excellent scaffold for producing a wide array of derivatives through functionalization at its nitrogen atoms or by using the entire structure as a precursor for heterocyclic ring systems.

N-Substitution Reactions and Their Mechanistic Implications

The nitrogen atoms in the semicarbazide core are nucleophilic and can undergo substitution reactions. For instance, the N2-position of a semicarbazone derivative can be selectively methylated using reagents like iodomethane (B122720) with a base such as potassium carbonate in DMF. nih.gov The synthesis of various 4-N-substituted arylsemicarbazones has also been widely reported, which first involves creating an N-substituted semicarbazide that is then condensed with a carbonyl compound. nih.gov

Mechanistically, these reactions typically proceed via nucleophilic substitution, where a nitrogen atom of the semicarbazide acts as the nucleophile. In the synthesis of N-substituted triazinones from semicarbazide precursors, the reaction is proposed to occur via an SN2 mechanism where a nitrogen atom attacks the alkyl halide.

C-Functionalization for Complex Molecular Architectures

Direct functionalization of the phenyl ring of this compound via electrophilic aromatic substitution is not commonly reported in the literature. A more prevalent strategy for introducing complexity to the aromatic portion of the molecule is to begin the synthesis with an already substituted precursor. For example, 4-substituted phenylureas, such as p-chlorophenylurea or p-nitrophenylurea, can be reacted with hydrazine hydrate to produce the corresponding C-functionalized 4-phenylsemicarbazides. nih.govasianpubs.org This approach allows for the incorporation of a wide variety of functional groups onto the phenyl ring, which can be chosen to modulate the electronic and steric properties of the final molecule. This is exemplified by the synthesis of 4-(4-substituted aryl) semicarbazones from substituted anilines. nih.gov

Heterocyclic Ring Formation Utilizing this compound as a Building Block

This compound is a highly valuable precursor for the synthesis of five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles.

The general approach involves a two-step sequence:

Condensation: Reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, to form a 4-phenylsemicarbazone (a Schiff base). nih.govresearchgate.netresearchgate.net

Cyclization: The resulting semicarbazone is then cyclized to form the heterocycle. This ring-closure step can be achieved using various reagents and conditions.

Oxadiazole Formation:

Oxidative Cyclization: Semicarbazones can undergo oxidative cyclization to yield 1,3,4-oxadiazole (B1194373) derivatives. A variety of oxidizing agents have been employed, including lead tetraacetate, ceric ammonium (B1175870) nitrate, and hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA). mcmaster.cadatapdf.comacs.orgresearchgate.net For example, the oxidation of acetone (B3395972) 4-phenylsemicarbazone with PIDA affords 2-(N-phenylimino)-Δ³-1,3,4-oxadiazoline in excellent yield. datapdf.comacs.org

One-Pot Reactions: Efficient one-pot methods have been developed. For instance, reacting this compound with (het)aryl methyl ketones in the presence of I₂/DMSO promotes an oxidative cyclization to give 5-amino-2-aroyl-1,3,4-oxadiazoles. thieme-connect.comthieme-connect.comx-mol.com

Dehydrative Cyclization: Condensation of this compound with aryl aldehydes followed by cyclization with acetic acid is another route to 1,3,4-oxadiazoles. researchgate.netresearchgate.net

Triazole Formation:

Cyclization of this compound derivatives in alkaline media, such as 4N NaOH, can lead to the formation of 1,2,4-triazole (B32235) rings. doaj.orgresearchgate.net

Intermediate 4-phenylsemicarbazides, formed by reacting cyclic amidrazones with phenyl isocyanate, can undergo fusion to afford 3-oxo-1,2,4-triazolo-heterocycles. journalagent.com

Reacting a this compound with formic acid or ethyl formate (B1220265) can also produce 4-phenyl-1,2,4-triazol-3-ones, although yields can be modest. google.com

Table 2: Heterocyclic Systems Derived from this compound

| Heterocyclic System | Co-reactant(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoline | Ketones (e.g., acetone) | Phenyliodine(III) diacetate (PIDA) | datapdf.comacs.org |

| 1,3,4-Oxadiazole | Aryl aldehydes | Acetic acid (cyclization) | researchgate.netresearchgate.net |

| 1,3,4-Oxadiazole | (Het)aryl methyl ketones | I₂ / DMSO, K₂CO₃, heat | thieme-connect.comthieme-connect.com |

| 1,2,4-Triazole | (Self-cyclization of derivative) | Alkaline media (e.g., NaOH), heat | doaj.orgresearchgate.net |

| 1,2,4-Triazol-3-one | Formic acid or Ethyl formate | Heat/Condensation | google.com |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a variety of chemical compounds, including this compound. These methods aim to reduce or eliminate the use and generation of hazardous substances by focusing on alternative energy sources, environmentally benign solvents, and efficient catalytic systems. Key green chemistry approaches that have been explored for reactions involving this compound and its derivatives include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of aqueous media.

One of the prominent green chemistry techniques is the use of microwave irradiation . This method often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, in the synthesis of semicarbazone ligands derived from this compound, microwave irradiation has been shown to dramatically reduce the reaction time to as little as 2 minutes while achieving higher product yields. researchgate.net This efficiency is attributed to the direct and uniform heating of the reaction mixture, which accelerates the reaction rate. The synthesis of novel 1,2,4-triazolo[4,3-a]pyridine derivatives from a precursor of this compound also highlights the benefits of microwave assistance, citing high yields and environmental friendliness as key advantages. tubitak.gov.tr

Ultrasound-assisted synthesis represents another effective green methodology. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating advantages such as mild reaction conditions and high atom economy. researchgate.netlew.ro For example, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was achieved with good yields in a significantly shorter time frame using ultrasound radiation compared to conventional methods. nih.gov While direct studies on the ultrasound-assisted synthesis of this compound itself are not extensively detailed, the application of this technology in the synthesis of its derivatives suggests its potential as a viable green alternative.

The replacement of volatile and hazardous organic solvents with water is a cornerstone of green chemistry. An expeditious synthesis of 4-(substituted benzene)-1-(substituted-sulfonyl) semicarbazides has been reported in an aqueous medium. sphinxsai.com This method not only avoids the use of hazardous solvents but also leads to increased yields and reduced reaction times, demonstrating the feasibility and benefits of conducting these types of reactions in water. sphinxsai.com

An efficient, one-pot method for the synthesis of 1,3,4-oxadiazoles from this compound has also been developed, which, while using DMSO as a solvent, is noted for its mild conditions and efficiency. thieme-connect.comthieme-connect.com Such one-pot syntheses are inherently greener as they reduce the number of steps, minimize waste from purification of intermediates, and save energy and time.

The following table summarizes and compares different synthetic approaches involving this compound and its derivatives, highlighting the advantages of green chemistry methods.

| Synthetic Method | Reactants | Product | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted | 3-phenyl-2-propenal and this compound | 3-phenyl-2-propenal-4-phenylsemicarbazone | Microwave irradiation | 2 min | High | researchgate.net |

| Microwave-Assisted | 3-chloro-2-hydrazinylpyridine derivative and isocyanate | 1-(8-chloro- researchgate.netwiley.comthieme-connect.comtriazolo[4,3-a]pyridine-3-carbonyl)-4-phenylsemicarbazide | Microwave irradiation (150 W, 140 °C) | 15 min | 50.51% | tubitak.gov.tr |

| Aqueous Medium | Substituted phenyl semicarbazide and substituted sulphonyl chloride | 4-(Substituted benzene)-1-(substituted sulfonyl)Semicarbazides | Water, Na2CO3, room temperature | Not specified | Increased yield | sphinxsai.com |

| Conventional Heating | 4-phenyl semicarbazide and 6-methyl-4-formyl coumarin (B35378) | [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbizide] | Methanol, reflux | 30 min | ~70% | ajrconline.org |

| Ultrasound-Assisted | 1,2,4-triazole derivative and bromoacetamides | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | Ultrasound radiation (45-55°C) | 39-80 min | 65-80% | nih.gov |

| Conventional One-Pot | Methyl ketone and this compound | 5-amino-2-(het)aroyl-1,3,4-oxadiazoles | I2/DMSO, K2CO3, 110 °C | 16 hours | Moderate | thieme-connect.comthieme-connect.com |

These examples collectively demonstrate a clear trend towards the adoption of greener practices in the synthesis and derivatization of this compound, driven by the desire for more sustainable and efficient chemical processes.

Spectroscopic and Structural Elucidation Techniques for 4 Phenylsemicarbazide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-phenylsemicarbazide and its derivatives in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure.

For instance, in the ¹H NMR spectrum of 1-acetyl-4-phenylsemicarbazide, a derivative, a singlet signal at 2.04 ppm is attributed to the methyl (CH₃) group protons. The aromatic protons of the phenyl ring show distinct signals, with triplets at 7.02 and 7.28 ppm corresponding to the C⁴-H and C³,⁵-Hs, and a doublet at 7.58 ppm for the C²,⁶-Hs. A D₂O-exchangeable singlet observed at 9.92 ppm is assigned to the NH protons. sapub.orgsapub.org In derivatives like coumarin (B35378) phenylsemicarbazones, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the -HN-Ph proton at approximately 10.73 ppm. rsc.org The chemical shifts in the ¹³C NMR spectrum of this compound derivatives are also characteristic. For example, in a coumarin derivative, the carbons of the phenyl ring and other aromatic systems appear in the range of 111.977-132.981 ppm. researchgate.net Specific carbons, such as the C2, C8a, and C7 of the coumarin moiety, and the C4' of the phenylsemicarbazide group, resonate at distinct chemical shifts. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₃ (acetyl) | 2.04 | Singlet | sapub.orgsapub.org |

| C⁴-H (phenyl) | 7.02 | Triplet | sapub.orgsapub.org |

| C³,⁵-Hs (phenyl) | 7.28 | Triplet | sapub.orgsapub.org |

| C²,⁶-Hs (phenyl) | 7.58 | Doublet | sapub.orgsapub.org |

| NH | 9.92 | Singlet (D₂O exchangeable) | sapub.orgsapub.org |

| -HN-Ph (coumarin derivative) | ~10.73 | Singlet | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and its derivatives by analyzing their vibrational modes. The Fourier-transform infrared (FT-IR) spectrum of this compound has been recorded in the 4000–400 cm⁻¹ region. researchgate.net Theoretical calculations using density functional theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, have been employed to support the assignment of vibrational frequencies. rjptonline.orgajbasweb.com

In the IR spectrum of a coumarin phenylsemicarbazone derivative, characteristic vibrational bands are observed at 3365 cm⁻¹ (N-H stretching), 1720 cm⁻¹ (C=O stretching of the coumarin), and 1668 cm⁻¹ (C=O stretching of the semicarbazide). rsc.org For 1-acetyl-4-phenylsemicarbazide, the IR spectrum shows absorption bands confirming its structure. sapub.org The vibrational spectra of benzaldehyde-N(4)-phenylsemicarbazone, a related derivative, have been studied in detail using both FT-IR and FT-Raman spectroscopy, with DFT calculations aiding in the assignment of the keto and enol forms. niscpr.res.inresearchgate.net

Table 2: Key IR Absorption Bands (cm⁻¹) for a Coumarin Phenylsemicarbazone Derivative

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3365 | N-H stretching | rsc.org |

| 3082 | Aromatic C-H stretching | rsc.org |

| 2938 | Aliphatic C-H stretching | rsc.org |

| 1720 | C=O stretching (coumarin) | rsc.org |

| 1668 | C=O stretching (semicarbazide) | rsc.org |

| 1598, 1510 | C=C stretching (aromatic) | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the identity and structural features of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound reveals that it crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.govresearchgate.net The structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.gov

Derivatives of this compound also form well-defined crystal structures. For instance, the crystal structure of cycloundecanone (B1197894) 4-phenylsemicarbazone has been studied at different temperatures, revealing dynamic conformational behavior of the eleven-membered ring in the solid state. iucr.org In complexes with metal ions, X-ray crystallography has shown that semicarbazone ligands can act as bidentate or hexadentate ligands, coordinating through different atoms depending on the metal and reaction conditions. tandfonline.comnanoient.org For example, in one complex, the semicarbazone coordinates through the phenolic oxygen and the azomethine nitrogen atoms. nanoient.org

Table 3: Crystal Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₉N₃O | nih.govresearchgate.net |

| Molecular Weight | 151.17 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 16.5984 (10) | nih.govresearchgate.net |

| b (Å) | 8.8862 (4) | nih.govresearchgate.net |

| c (Å) | 10.3518 (6) | nih.govresearchgate.net |

| β (°) | 91.359 (3) | nih.govresearchgate.net |

| Volume (ų) | 1526.43 (14) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

UV-Vis Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is used to study the electronic transitions within this compound and its derivatives. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectra can be influenced by the solvent and the specific substituents on the molecule.

Theoretical studies using time-dependent density functional theory (TD-DFT) have been performed to predict the electronic absorption spectra of this compound derivatives and compare them with experimental results. rjptonline.org For example, the UV-Vis spectrum of a coumarin phenylsemicarbazone derivative has been studied, and these compounds have even been investigated as colorimetric and fluorescent sensors. rsc.org The electronic spectra of metal complexes of semicarbazone derivatives provide information about the coordination environment of the metal ion. ijarse.com The electronic spectrum of pyridine-2-carboxaldehyde–N4–phenylsemicarbazone and its metal complexes have been recorded in DMF solution to understand their electronic properties. ijarse.com

Reactivity, Reaction Mechanisms, and Mechanistic Studies of 4 Phenylsemicarbazide

Nucleophilic Reactivity of the Semicarbazide (B1199961) Moiety in 4-Phenylsemicarbazide

The semicarbazide moiety in this compound possesses multiple nucleophilic centers, primarily the nitrogen atoms. The terminal amino group (NH2) is generally the most nucleophilic site due to the lone pair of electrons on the nitrogen atom. This high electron density allows it to readily attack electrophilic centers. The reactivity of the other nitrogen atoms is influenced by their proximity to the carbonyl group and the phenyl ring. The nitrogen atom adjacent to the carbonyl group (amide nitrogen) is less nucleophilic due to the resonance delocalization of its lone pair with the carbonyl oxygen. Similarly, the nitrogen atom attached to the phenyl group experiences a decrease in nucleophilicity due to the electron-withdrawing inductive and resonance effects of the aromatic ring.

The nucleophilic character of this compound is central to its role in the synthesis of various heterocyclic compounds and as a derivatizing agent for carbonyl compounds. ontosight.ai For instance, it reacts with isocyanates and isothiocyanates at the terminal amino group to form substituted semicarbazides and thiosemicarbazides, respectively. These reactions are fundamental in the preparation of a wide array of biologically active molecules. rsc.org

Electrophilic Reactions Involving the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic substitution reactions, a characteristic feature of aromatic compounds. The reactivity and orientation of substitution are governed by the electronic effects of the semicarbazide substituent. The -NH- group attached to the ring is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance.

Condensation Reactions with Carbonyl Compounds: Kinetic and Thermodynamic Aspects

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding 4-phenylsemicarbazones. ontosight.aiontosight.ai This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. The initial step involves the nucleophilic attack of the terminal amino group of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine. Subsequent proton transfer and elimination of a water molecule lead to the formation of a stable C=N double bond, characteristic of the semicarzone product. sathyabama.ac.invanderbilt.edu

The reaction is typically carried out under mild acidic or basic conditions. jocpr.comprepchem.com Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. Base catalysis, on the other hand, can deprotonate the nucleophile, although this is less common for semicarbazide reactions. The formation of the semicarbazone is often a reversible process, but the equilibrium can be shifted towards the product by removing water as it is formed. pdx.edu

From a kinetic standpoint, the rate of reaction is influenced by the steric and electronic properties of both the carbonyl compound and the this compound. pdx.edu Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. sathyabama.ac.in The reaction can be controlled by either kinetic or thermodynamic factors. pdx.edu Under kinetic control (lower temperatures, strong non-nucleophilic bases), the less substituted enolate is formed faster, while under thermodynamic control (higher temperatures, weaker bases), the more stable, more substituted enolate is favored. pdx.edu

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| This compound | Propiophenone | Propiophenone 4-phenylsemicarbazone | Room temperature, HCl, Sodium acetate (B1210297) | jocpr.com |

| This compound | 4'-Methylacetophenone | 4'-Methylacetophenone 4-phenylsemicarbazone | Room temperature, HCl, Sodium acetate | jocpr.com |

| This compound | 2-Furaldehyde | 2-Furaldehyde, 4-phenylsemicarbazone | Mild conditions | ontosight.ai |

| This compound | 2-Acetylnicotinic acid | 2-Acetylnicotinic acid 4-phenylsemicarbazone | Methanol, Room temperature, overnight | prepchem.com |

| This compound | 3-Ethoxy salicylaldehyde | 1-(3-ethoxy-2-hydroxybenzilidene-4-phenylsemicarbazide) | Methanol, reflux | nanoient.org |

| This compound | 3,5-Dichlorosalicylaldehyde | Schiff base ligand HL | Not specified | ekb.eg |

Coordination Chemistry of this compound as a Ligand

This compound and its derivatives, particularly the semicarbazones formed from condensation reactions, are versatile ligands in coordination chemistry. unilag.edu.ng They can coordinate to a variety of metal ions through the nitrogen and oxygen donor atoms of the semicarbazide backbone. nanoient.orgnih.gov

Binding Modes and Coordination Geometries

The coordination behavior of 4-phenylsemicarbazone ligands is highly dependent on the nature of the metal ion, the substituents on the ligand, and the reaction conditions. They can act as neutral or deprotonated ligands. cusat.ac.in Common binding modes include:

Bidentate: Coordination occurs through the azomethine nitrogen and the carbonyl oxygen. This is a frequent coordination mode, forming a five-membered chelate ring with the metal ion. unilag.edu.ngnih.govasianpubs.org

Tridentate: If the aldehyde or ketone precursor contains an additional donor atom (e.g., a hydroxyl or pyridyl group), the resulting semicarbazone can act as a tridentate ligand. researchgate.netias.ac.in For example, 2-acetylpyridine-(4-phenylsemicarbazone) acts as a neutral tridentate molecule. researchgate.net

The coordination of these ligands to metal centers can lead to various geometries, including square-planar, tetrahedral, and octahedral configurations. For instance, nickel(II) and copper(II) complexes with certain 4-phenylsemicarbazones have been proposed to have a square-planar geometry. researchgate.net In other cases, tetragonally distorted octahedral geometries have been observed for Fe(II), Ni(II), and Cu(II) complexes. asianpubs.org

| Ligand | Metal Ion(s) | Proposed Geometry | Reference |

| 2-Acetylpyridine-(4-phenylsemicarbazone) | Ni(II), Cu(II) | Square-planar | researchgate.net |

| o-Vanillin-(4-phenylsemicarbazone) | Ni(II), Cu(II) | Square-planar | researchgate.net |

| 4'-Nitrobenzaldehyde-4-phenylsemicarbazone | Fe(II), Ni(II), Cu(II) | Tetragonally distorted octahedral | asianpubs.org |

| Benzaldehyde-N(4)-phenylsemicarbazone | Cr(III), Mn(II), Fe(III), Co(II), Cu(II) | Paramagnetic | nih.gov |

| Benzaldehyde-N(4)-phenylsemicarbazone | Ni(II) | Diamagnetic | nih.gov |

| Schiff base from 3,5-dichlorosalicylaldehyde | Co(II) | Octahedral | ekb.eg |

| Schiff base from 3,5-dichlorosalicylaldehyde | Cu(II) | Square planar | ekb.eg |

| Schiff base from 3,5-dichlorosalicylaldehyde | Ni(II), Zn(II) | Tetrahedral | ekb.eg |

Metal-Ligand Interactions and Their Influence on Electronic Structure

The interaction between the metal ion and the 4-phenylsemicarbazone ligand involves the donation of electron density from the ligand's donor atoms to the vacant orbitals of the metal. This metal-ligand bonding significantly influences the electronic structure of both the ligand and the metal center.

Quantum chemical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand these interactions. For instance, a study on the interaction of this compound with Fe(III) ions showed that the Fe(III) cation has a strong interaction with the 4-PSC ligand, leading to high binding energies. tsijournals.com The Highest Occupied Molecular Orbital (HOMO) is often located mainly on the ligand, while the Lowest Unoccupied Molecular Orbital (LUMO) has a significant contribution from the metal center. tsijournals.com This indicates a ligand-to-metal charge transfer character in the electronic transitions.

The coordination to a metal ion can also affect the planarity of the ligand and lead to distortions in the geometry, such as the Jahn-Teller distortion observed in some copper(II) complexes. asianpubs.org These structural and electronic changes upon complexation are crucial for the diverse applications of these metal complexes, including their biological activities.

Oxidative and Reductive Transformations of this compound

This compound and its derivatives can undergo various oxidative and reductive transformations.

Oxidative Reactions: Oxidative cyclization is a notable reaction of this compound derivatives. For example, the reaction of this compound with aryl methyl ketones in the presence of iodine and DMSO can lead to the formation of 5-amino-2-benzoyl-1,3,4-oxadiazoles. researchgate.net Lead tetra-acetate has also been used as an oxidizing agent to achieve the oxidative cyclization of ketone 4-substituted semicarbazones to form 2-(substituted imino)-Δ³-1,3,4-oxadiazolines. mcmaster.ca

Reductive Reactions: The reduction of the semicarbazone linkage is another important transformation. The C=N bond in semicarbazones can be reduced to a C-N single bond using various reducing agents. Furthermore, reductive transformations have been explored in the synthesis of anhydro-aldose semicarbazone and thiosemicarbazone derivatives from D-glycopyranosyl cyanides. core.ac.uk

These oxidative and reductive reactions expand the synthetic utility of this compound, allowing for the creation of a wider range of heterocyclic compounds with potential applications in various fields of chemistry.

Theoretical and Computational Chemistry Approaches for 4 Phenylsemicarbazide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic properties of 4-phenylsemicarbazide. These calculations help in understanding the molecule's reactivity and its potential interactions.

The electronic structure is often described in terms of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity.

In a study using DFT calculations with the B3LYP exchange-correlation functional, the electronic properties of this compound (4-PSC) were investigated. rjptonline.org The calculations revealed the distribution of electron density and identified the regions of the molecule most likely to participate in chemical reactions. For instance, the HOMO is often located over the phenyl ring and the adjacent nitrogen atom, while the LUMO may be distributed across the semicarbazide (B1199961) moiety. Such calculations are particularly useful in fields like corrosion inhibition, where the ability of a molecule to donate electrons to a metal surface is key to its function. rjptonline.org

| Compound | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| This compound | 4.6615 | -0.2639 | -0.0262 | 0.2377 |

Data sourced from Ab- initio quantum chemical study of semicarbazide and this compound on mild steel surface as two anti corrosion. rjptonline.org

Density Functional Theory (DFT) Studies on Conformational Analysis and Tautomerism

The flexibility of the semicarbazide chain allows this compound to exist in various conformations. DFT calculations are extensively used to perform conformational analysis, identifying the most stable three-dimensional structures by calculating the potential energy surface of the molecule as a function of its dihedral angles. A combined experimental and theoretical study on the molecular structure of this compound utilized semi-empirical (PM3) and DFT (B3LYP) methods to analyze its conformations. researchgate.net Such studies are crucial as the specific conformation can significantly influence the molecule's biological activity and physical properties.

Furthermore, semicarbazides and their derivatives can exhibit tautomerism, where protons can migrate to form structural isomers that are in equilibrium. For derivatives like 1-cyanoacetyl-4-arylsemicarbazides, computational studies have explored numerous possible tautomeric forms (e.g., keto-enol, amide-imidic acid) to determine their relative stabilities based on their calculated energies. daneshyari.com While the keto form is often the most stable, the presence and accessibility of other tautomers can be critical for its reaction mechanisms and biological interactions. daneshyari.com

Similarly, studies on related isatin-phenylsemicarbazones have used DFT to investigate E/Z isomerization alongside hydrazide-hydrazonol tautomerism. researchgate.netresearchgate.net These studies show that the relative stability of isomers and tautomers can be influenced by the solvent environment and molecular concentration, phenomena that can be effectively modeled using computational methods. researchgate.net For this compound, theoretical calculations can predict the most stable tautomeric form and the energy barriers for interconversion, providing insights that are difficult to obtain experimentally. daneshyari.com

Molecular Dynamics (MD) Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of molecular interactions, conformational changes, and stability in different environments.

For instance, MD simulations have been employed to analyze the stability of semicarbazide derivatives in aqueous solutions. researchgate.net These simulations can reveal how water molecules arrange around the solute and how hydrogen bonds are formed and broken, which is essential for understanding solubility and behavior in biological media.

MD simulations are also powerful for studying the interaction of small molecules like this compound with biological macromolecules. In one computational study, the binding of 1-phenylsemicarbazide to the T4 lysozyme (B549824) protein was investigated. nih.gov The simulation involved placing the ligand in the protein's binding pocket within a system containing explicit water molecules and ions to mimic physiological conditions. nih.gov Using force fields like GAFF (Generalized Amber Force Field) for the ligand and ff99SB for the protein, the simulation was run for nanoseconds to observe the stability of the ligand-protein complex. nih.gov Such simulations provide snapshots of the binding mode and are used to calculate binding free energies, offering critical information for drug design and discovery. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves to interpret and validate experimental data. DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

The vibrational spectra of this compound have been studied in detail using DFT calculations. rjptonline.orgmaterialsciencejournal.orgresearchgate.net By computing the harmonic vibrational frequencies from the optimized molecular geometry, researchers can assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C=O stretching, and phenyl ring vibrations. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to excellent agreement between theoretical and experimental spectra. acs.org

Computational methods have also been instrumental in interpreting the Electron Paramagnetic Resonance (EPR) spectra of radical species derived from this compound. daneshyari.com In a study on gamma-irradiated single crystals of the compound, several radical species were proposed. daneshyari.com DFT calculations were performed to compute the g-factors and hyperfine coupling constants (hfccs) for these modeled radicals. daneshyari.com By comparing the computationally simulated EPR spectra with the experimental ones, the researchers could identify the specific radical formed upon irradiation. daneshyari.com This integrated experimental-theoretical approach is essential for characterizing transient or unstable species.

| Modeled Radical | Description | Calculated Hyperfine Coupling Constants (hfccs) |

|---|---|---|

| R1 | Formed by abstraction of 2H atom | Data not specified in abstract |

| R2 | Formed by abstraction of 5H atom | Data not specified in abstract |

| R3 | Formed by abstraction of 9H atom | Data not specified in abstract |

| R4 | Cationic radical from loss of lone-pair electron from 8N | Data not specified in abstract |

Note: The specific calculated hfcc values for each radical were used to simulate spectra for comparison with experimental results, confirming the radical identity, though the numerical values are not detailed in the provided search abstract. daneshyari.com

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire reaction pathway, including transition states and intermediates. This provides a deeper understanding of reaction kinetics and thermodynamics.

For semicarbazides, a key reaction is their cyclization to form various heterocyclic compounds. One proposed mechanism for the conversion of 4-substituted semicarbazides into urazoles involves an intramolecular addition of a nitrogen atom to the carbonyl group, forming a charged intermediate. researchgate.net This is followed by the elimination of a small molecule like ethanol (B145695) to yield the final urazole (B1197782) ring. researchgate.net Computational chemistry can be used to calculate the energies of the reactants, intermediates, transition states, and products along this pathway. This helps to determine the activation energy for each step and to validate the proposed mechanism against experimental observations.

Another example is the oxidative cyclization of ketone 4-substituted semicarbazones, which can be initiated by reagents like lead tetraacetate to form 2-(substituted imino)-Δ³-1,3,4-oxadiazolines. researchgate.net Theoretical studies can model the electronic changes during the oxidation and subsequent intramolecular cyclization, identifying the rate-determining step and explaining the reaction's feasibility and product distribution. By understanding these pathways, chemists can optimize reaction conditions to improve yields and develop new synthetic routes. researchgate.net

Applications of 4 Phenylsemicarbazide in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Biologically Active Scaffolds

4-Phenylsemicarbazide serves as a versatile building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. solubilityofthings.com Its unique structural features, including the presence of a urea (B33335) moiety and a reactive hydrazine (B178648) group, make it a valuable precursor for creating complex molecular architectures. solubilityofthings.com

One of the most prominent applications of this compound is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. These compounds are known to exhibit a wide range of pharmacological properties. For instance, an efficient one-pot method has been developed for the synthesis of 5-amino-2-aroyl-1,3,4-oxadiazoles by the iodine-mediated oxidative cyclization of this compound with various (het)aryl methyl ketones. researchgate.netthieme-connect.com This reaction proceeds under mild conditions and tolerates a variety of functional groups, providing access to a library of potentially bioactive molecules. researchgate.netthieme-connect.com A series of novel 1-(2-(4-substituted-phenyl)-5-(phenylamino)-1,3,4-oxadiazole-3(2H)-yl)ethanone derivatives were synthesized from this compound, demonstrating the utility of this precursor in generating diverse oxadiazole structures. researchgate.net

Furthermore, this compound is a key starting material for the synthesis of other biologically important heterocyclic systems. For example, it can be used to prepare substituted 1,2,4-triazole (B32235) derivatives. The cyclization of semicarbazide (B1199961) derivatives in alkaline media is a common strategy to obtain these triazole rings. researchgate.net

The urea functional group within this compound provides a scaffold for designing molecules with specific biological targets. solubilityofthings.com For example, it has been incorporated into quinazoline (B50416) structures, which are known to possess antimicrobial and other medicinal properties. researchgate.net The synthesis of 2-mercapto-3-phenyl-4(3H)-quinazolinone derivatives often involves the use of this compound or its derivatives. researchgate.net

The following table summarizes some of the biologically active scaffolds synthesized from this compound and their potential applications.

| Biologically Active Scaffold | Synthetic Method | Potential Applications | References |

| 1,3,4-Oxadiazoles | Iodine-mediated oxidative cyclization of this compound with methyl ketones. | Anti-inflammatory, Antimicrobial | researchgate.netthieme-connect.com |

| 1,2,4-Triazoles | Cyclization of this compound derivatives. | Antifungal, Antibacterial | researchgate.net |

| Quinazolinones | Incorporation of the this compound moiety into the quinazoline ring system. | Antimicrobial | researchgate.net |

Application as a Reagent in Organic Transformations

Beyond its role as a precursor to bioactive molecules, this compound also functions as a valuable reagent in various organic transformations. Its primary application in this context is as a derivatizing agent for carbonyl compounds. cymitquimica.com The reaction of this compound with aldehydes and ketones yields the corresponding 4-phenylsemicarbazones. These crystalline derivatives are often used for the purification and characterization of carbonyl compounds.

An important transformation involving this compound is its use in the synthesis of 1,3,4-oxadiazoles through oxidative cyclization reactions. In a notable example, iodine in dimethyl sulfoxide (B87167) (DMSO) promotes the oxidative cyclization of this compound with (het)aryl methyl ketones to afford 5-amino-2-aroyl-1,3,4-oxadiazoles. researchgate.netthieme-connect.com This one-pot reaction is efficient and proceeds under mild conditions. researchgate.netthieme-connect.com

The reactivity of the hydrazine and urea moieties in this compound allows for its participation in multicomponent reactions, providing a straightforward route to complex molecules. For instance, the condensation of this compound with various aldehydes leads to the formation of Schiff bases, which can then undergo further cyclization reactions to produce heterocyclic compounds. researchgate.net

The table below highlights some key organic transformations where this compound is employed as a reagent.

| Organic Transformation | Role of this compound | Product |

| Derivatization of Carbonyls | Forms crystalline derivatives. | 4-Phenylsemicarbazones |

| Oxidative Cyclization | Reacts with methyl ketones in the presence of an oxidizing agent. | 5-Amino-2-aroyl-1,3,4-oxadiazoles |

| Schiff Base Formation | Condenses with aldehydes. | N-Arylidenyl-4-phenylsemicarbazides |

Development of this compound-Based Sensors and Probes

The structural framework of this compound has been exploited in the design and development of chemosensors for the detection of various analytes. The presence of nitrogen and oxygen donor atoms in the semicarbazide moiety allows for the coordination of metal ions, forming the basis for ion-selective sensors.

A notable application is in the development of potentiometric sensors for heavy metal ions. For instance, a poly(vinyl chloride) (PVC) matrix membrane electrode incorporating this compound as an ionophore has been fabricated for the determination of lead(II) ions. ingentaconnect.comingentaconnect.com While derivatives of phenylsemicarbazide, such as 1,4-diphenylsemicarbazide, showed superior performance, the study demonstrated the potential of the phenylsemicarbazide scaffold in sensor applications. ingentaconnect.comingentaconnect.com

Furthermore, Schiff base derivatives of this compound have been utilized as fluorescent probes. A quinoline-based Schiff base sensor, 6-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxaldehyde-4(N)-phenylsemicarbazone (6MPS), was developed for the selective detection of methionine and aspartic acid. rsc.org The sensing mechanism involves the "on-off-on" fluorescence response mediated by copper ions. rsc.org Another study reported a synthetic method for a fluorescent probe for Al3+ detection based on this compound. researchgate.net

The following table provides an overview of the sensor applications of this compound derivatives.

| Sensor Type | Analyte | Principle of Detection | Reference |

| Potentiometric Sensor | Lead(II) ions | Ionophore in a PVC membrane | ingentaconnect.comingentaconnect.com |

| Fluorescent Probe | Methionine and Aspartic Acid | "On-off-on" fluorescence with Cu2+ | rsc.org |

| Fluorescent Probe | Aluminum(III) ions | Fluorescence enhancement | researchgate.net |

Utilization in Polymer Chemistry as a Monomer or Modifier

While the primary applications of this compound lie in synthetic organic and medicinal chemistry, its bifunctional nature suggests potential for use in polymer science. The presence of a reactive primary amine and an N-H group in the urea moiety allows it to act as a monomer or a modifying agent in the synthesis of polymers.

Derivatives of this compound can be incorporated into polymer backbones to introduce specific functionalities. For example, the reaction of this compound with diisocyanates could potentially lead to the formation of polyureas or related polymers. These polymers might exhibit interesting properties due to the presence of the semicarbazide unit, such as enhanced thermal stability or the ability to chelate metal ions.

Although specific examples of the large-scale use of this compound as a monomer in commercial polymers are not widely reported in the available literature, its potential as a specialty monomer or a polymer additive for applications such as crosslinking agents, flame retardants, or light stabilizers is recognized. ambeed.com

Supramolecular Assembly and Self-Organization of this compound Derivatives

The molecular structure of this compound facilitates the formation of well-defined supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O group) allows for the creation of intricate hydrogen-bonding networks.

The ability of this compound derivatives to form predictable supramolecular structures is of interest in crystal engineering and materials science. By modifying the phenyl ring with different substituents, it is possible to tune the intermolecular interactions and control the self-organization of the molecules in the solid state. This can lead to the formation of materials with desired properties, such as specific crystal morphologies or host-guest capabilities.

The study of supramolecular assemblies extends to co-crystals of this compound derivatives with other molecules. For example, the interaction of boronic acids with N-donor ligands, which can be analogous to the interactions involving the semicarbazide moiety, leads to the formation of exotic networks like stacked layers and helical chains. nih.govnih.gov The understanding of these interactions is crucial for the rational design of new functional materials.

Structure Activity Relationship Sar and Biological Interactions of 4 Phenylsemicarbazide Derivatives

Structure-Activity Investigations (SAR) for Enzyme Inhibition or Receptor Binding

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a compound influence its biological activity. For 4-phenylsemicarbazide derivatives, these investigations have been pivotal in identifying key features for effective enzyme inhibition and receptor binding.

Enzyme Inhibition:

The parent compound, this compound, has been identified as an inhibitor of the urease enzyme researchgate.netnih.gov. Building on this, numerous studies have explored how substitutions on the phenyl ring and modifications of the semicarbazide (B1199961) moiety affect the inhibitory potency of analogs, particularly thiosemicarbazide and thiosemicarbazone derivatives.

Urease Inhibition: For N-phenyl thiosemicarbazones, the electronic and positional effects of substituents on the phenyl ring play a critical role in their ability to inhibit urease. For instance, a derivative with an unsubstituted phenyl group showed an IC50 value of 17.02 ± 0.011 µM against urease, which was more potent than the standard thiourea (IC50 = 21 ± 0.12 µM) researchgate.net.

α-Amylase Inhibition: In a series of 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives, the nature and position of substituents on the benzylidene ring significantly impacted α-amylase inhibition. Electron-donating groups like methoxy and hydroxyl were found to enhance inhibitory activity. Specifically, methoxy substitutions at certain positions on the benzene ring resulted in compounds with IC50 values as low as 4.95 µM, demonstrating superior inhibition compared to the standard drug acarbose (IC50 = 21.55 µM). Conversely, a derivative with three methoxy groups showed reduced inhibition, indicating that the number and placement of these groups are critical for optimal activity.

| Compound Type | Target Enzyme | Key Structural Features | Observed Activity (IC50) | Reference Standard (IC50) |

|---|---|---|---|---|

| N-Phenyl Thiosemicarbazone | Urease | Unsubstituted Phenyl Group | 17.02 µM | Thiourea (21 µM) |

| Thiosemicarbazone Derivative | α-Amylase | Methoxy Substitutions | 4.95 µM | Acarbos (21.55 µM) |

| Thiosemicarbazone Derivative | α-Amylase | Hydroxyl Group | Potent Inhibition | Acarbos (21.55 µM) |

| Chalcone Derivative | α-Glucosidase | 4-FC6H4- Styryl Arm | 6.1 µM | Acarbose (0.95 µM) |

| Chalcone Derivative | α-Amylase | 4-chlorostyryl group | 1.7 µM | Not Specified |

α-Glucosidase Inhibition: For a series of chalcone derivatives, which share structural similarities, substitutions on the styryl arm influenced α-glucosidase inhibition. A compound featuring a 5'-(4-fluorostyryl) group combined with a 2'-amino-3-fluorochalcone scaffold showed an IC50 value of 6.1 ± 0.24 µM semanticscholar.org. The trend in activity was shown to decrease with the increasing size of the substituent at the para position of the styryl arm semanticscholar.org.

Receptor Binding:

While much of the research has focused on enzyme inhibition, some 4-aryl-semicarbazide and thiosemicarbazide derivatives have been evaluated for their effects on the central nervous system, suggesting interactions with neurotransmitter receptors. Studies have shown that certain semicarbazide derivatives exert a significant anti-serotonergic effect, indicating potential interaction with serotonin (5-HT) receptors nih.gov. Thiosemicarbazide analogs, in contrast, were found to exhibit strong analgesic activity, potentially mediated through the opioid system nih.gov.

Ligand-Protein Interaction Studies

To understand the binding mechanisms of this compound derivatives at the molecular level, computational ligand-protein interaction studies, particularly molecular docking, are widely employed. These studies predict the binding poses and interactions of a ligand within the active site of a target protein.

Urease Docking: Docking studies of N-phenyl thiosemicarbazones with the urease enzyme have revealed that the benzofuran ring of the inhibitor can position itself opposite to the benzene ring, contributing to binding. The inhibitor's binding is often stabilized by hydrogen bonds with key residues, such as His492 researchgate.net.

Mycobacterium Tuberculosis Targets: Thiosemicarbazide derivatives have been investigated as antitubercular agents. Molecular docking studies have identified potential interactions with enzymes like Mycobacterium tuberculosis glutamine synthetase (MtGS) and FprA jusst.orgnih.gov. These in-silico studies help propose the binding mode of the compounds and recognize their hypothetical binding motifs jusst.org.

General Interaction Patterns: The crystal structure of this compound itself shows that the molecule is stabilized by four distinct intermolecular N—H⋯O hydrogen bonds researchgate.netnih.gov. This inherent capacity for hydrogen bonding is a key feature of the semicarbazide and thiosemicarbazide scaffolds, enabling them to interact effectively with protein active sites akademisains.gov.my. Molecular docking of a 4-(2-fluorophenyl)thiosemicarbazide with the FAD-linked sulfhydryl oxidase ALR was used to investigate its potential biological interactions akademisains.gov.my.

Biochemical Pathway Modulation by this compound Analogs

The biological effects of this compound derivatives often result from their ability to modulate specific biochemical pathways. By inhibiting a key enzyme or interacting with a receptor, these compounds can trigger a cascade of downstream events, altering cellular function.

Apoptosis and Cell Cycle Arrest: Certain thiosemicarbazone derivatives have demonstrated significant anti-cancer activity by modulating pathways crucial for cell survival and proliferation. In-depth mechanism studies revealed that one potent derivative could induce mitochondria-related apoptosis in gastric cancer cells. This process was linked to an elevation of intracellular reactive oxygen species (ROS) levels. Furthermore, the compound was found to cause cell cycle arrest at the S phase, halting DNA replication nih.gov.

Inhibition of Cancer Cell Migration: The same thiosemicarbazone derivative was also shown to suppress cancer cell migration and invasion by blocking the epithelial-mesenchymal transition (EMT) process, a key pathway involved in metastasis nih.gov.

Serotonergic System Modulation: As noted earlier, some semicarbazide derivatives can significantly inhibit behaviors mediated by the 5-HT2 receptor, suggesting they interfere with the serotonergic neurotransmission pathway nih.gov. This is further supported by their ability to decrease the body temperature of normothermic mice, a physiological response in which the serotonin system plays an important regulatory role nih.gov.

Tubulin Polymerization and Angiogenesis: Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs), which are structurally related to the semicarbazide core, act as tubulin inhibitors. By binding to the colchicine-binding site on β-tubulin, they disrupt microtubule polymerization. This leads to a blockage of the cell cycle in the G2/M phase and ultimately induces cell death researchgate.net. Furthermore, select compounds in this class have been shown to efficiently block angiogenesis and tumor growth in chick chorioallantoic membrane assays researchgate.netnih.gov.

Mechanism of Action Studies at the Molecular Level

Understanding the precise molecular mechanism of action is critical for rational drug design. For this compound derivatives, this involves identifying the direct molecular target and the specific interactions that lead to a biological response.

Enzyme Active Site Inhibition: The primary mechanism for many derivatives is the direct inhibition of enzyme activity. For urease and α-amylase, docking studies indicate that the inhibitors bind within the enzyme's active site, preventing the substrate from binding and being processed researchgate.net. The thiosemicarbazone moiety is often crucial for coordinating with metal ions in the active site of metalloenzymes.

Disruption of Microtubule Dynamics: For anticancer PIB-SO derivatives, the molecular mechanism involves targeting the cytoskeleton. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin heterodimers into microtubules. The resulting cytoskeleton disruption triggers a G2/M cell cycle arrest and subsequent apoptosis researchgate.netnih.gov.

Induction of Oxidative Stress: The anticancer mechanism of some thiosemicarbazones involves the elevation of intracellular ROS levels nih.gov. This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering the mitochondrial pathway of apoptosis.

Pharmacophore Identification and Lead Optimization Strategies

The development of clinically viable drugs from a promising initial compound (a "hit" or "lead") is a complex, iterative process known as lead optimization. This process relies on SAR data to build pharmacophore models and guide chemical modifications.

Pharmacophore Identification: A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound derivatives, the core scaffold itself, with its hydrogen bond donors and acceptors, is a key pharmacophoric feature jusst.org. Computational methods can analyze a series of active compounds to generate a pharmacophore model, which can then be used to screen large compound libraries for new potential hits youtube.comnih.gov. For example, analysis of tyrosinase inhibitors has identified that pi-pi interactions with a specific histidine residue and polar interactions with other key amino acids are essential pharmacophoric features for binding mdpi.com.

Lead Optimization Strategies: Lead optimization aims to enhance a compound's potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties danaher.compatsnap.com. This is an iterative cycle of designing, synthesizing, and testing new analogs youtube.com.

Structural Modification: Based on SAR, medicinal chemists make targeted modifications to the lead structure. This can involve adding or swapping functional groups, making isosteric replacements, or altering ring systems to improve target binding and pharmacokinetic properties danaher.com.

Case Study: A study on thiosemicarbazone derivatives for gastric cancer provides a clear example of lead optimization. Starting with a lead compound, researchers synthesized a new series of derivatives with different aromatic heterocyclic groups to optimize the tridentate donor system. This strategy led to the discovery of a compound (5d) with significantly improved antiproliferative activity (IC50 = 0.031 µM) and better selectivity between cancer and normal cells compared to reference compounds nih.gov. This process demonstrates how systematic structural modifications guided by biological testing can successfully refine a lead compound into a more potent and safer drug candidate.

Structural Simplification: A powerful strategy in lead optimization is the simplification of complex lead compounds. By truncating unnecessary groups or removing redundant chiral centers, it is possible to improve synthetic accessibility and enhance pharmacokinetic profiles, avoiding issues of "molecular obesity" which can lead to high attrition rates for drug candidates nih.gov.

Environmental and Toxicological Considerations of 4 Phenylsemicarbazide in Academic Research

Degradation Pathways in Environmental Systems

The environmental persistence of 4-phenylsemicarbazide is determined by its susceptibility to various degradation processes. While specific studies on this compound are not extensively available, its degradation pathways can be inferred from the well-documented fate of structurally similar phenylurea compounds in soil and aquatic environments. The primary degradation mechanisms are expected to be microbial biodegradation and, to a lesser extent, photodegradation.

The central feature of this compound, the urea (B33335) bridge, is the most likely point of initial attack by soil microorganisms. The microbial degradation of phenylurea herbicides typically begins with the hydrolysis of the urea linkage. For this compound, this hydrolytic cleavage would yield two primary metabolites: aniline and semicarbazide (B1199961).

Proposed Degradation Pathway of this compound:

Step 1: Hydrolysis

Microbial enzymes, likely hydrolases, cleave the bond between the phenyl group and the urea nitrogen, releasing aniline and semicarbazide.

C₆H₅NHCONHNH₂ + H₂O → C₆H₅NH₂ (Aniline) + NH₂CONHNH₂ (Semicarbazide)

Step 2: Degradation of Aniline

Aniline is a known environmental contaminant and its biodegradation is well-studied. The major pathway for aniline degradation in aquatic and soil environments involves oxidative deamination to form catechol. nih.gov

This catechol intermediate then undergoes ring cleavage and is further metabolized through intermediates such as cis,cis-muconic acid and beta-ketoadipic acid, eventually leading to mineralization into carbon dioxide. nih.gov

Under anaerobic conditions, aniline can be degraded to CO2 and NH3 through different pathways, with benzoic acid identified as a potential intermediate. researchgate.netnih.gov

Step 3: Degradation of Semicarbazide

Information on the environmental fate of semicarbazide is scarce. However, as a simple hydrazine (B178648) derivative, it is expected to be relatively polar, water-soluble, and unlikely to bioaccumulate significantly. epa.gov

In aqueous environments, it is anticipated that semicarbazide can be oxidized by molecular oxygen, ultimately breaking down into nitrogen gas. epa.gov

Abiotic degradation processes such as photolysis may also contribute to the breakdown of this compound, particularly in sunlit surface waters. Photodegradation of aniline in water is enhanced by the presence of humic acids and algae.

Metabolomic Studies of this compound

Metabolic Impact of Semicarbazide:

Recent studies using untargeted metabolomics have begun to elucidate the metabolic response of aquatic organisms to semicarbazide.

In the sea cucumber Apostichopus japonicus, exposure to semicarbazide resulted in significant alterations to the intestinal metabolome. A study identified 74 differentially expressed metabolites, with 62 being upregulated and 12 downregulated. frontiersin.org These metabolites were primarily involved in critical pathways such as energy metabolism, lipid metabolism, signal transduction, and immune regulation, indicating a systemic stress response. frontiersin.org

In the crayfish Procambarus clarkii, metabolomic analysis following exposure to nitrofurazone (which metabolizes to semicarbazide) revealed 39 differential metabolites. fao.org Key affected pathways included taurine and hypotaurine metabolism, arginine biosynthesis, and alanine, aspartate, and glutamate metabolism. fao.org This suggests that semicarbazide can significantly disrupt amino acid metabolism.

Another study on the giant freshwater prawn Macrobrachium rosenbergii under urea-induced stress (which can lead to endogenous semicarbazide production) showed disruptions in glycine, serine, and threonine metabolism, as well as 2-oxocarboxylic acid metabolism. nih.govnih.gov

These findings collectively indicate that semicarbazide exposure can lead to profound changes in the metabolic profiles of aquatic organisms, particularly affecting energy production, lipid balance, and amino acid pathways.

Metabolic Impact of Aniline:

Aniline is known to be metabolized in vivo, and its metabolic products can have significant toxicological consequences.

In mammals, aniline is rapidly converted by the liver into acetanilide and subsequently to paracetamol (acetaminophen). nih.govoup.com This metabolic conversion is significant because paracetamol is a known endocrine disruptor. nih.govoup.com

This biotransformation highlights a critical aspect of metabolomic studies: the toxicity of a parent compound may be mediated through its metabolites. The conversion of aniline to an anti-androgenic compound like paracetamol suggests that exposure to this compound could lead to reproductive toxicity via its aniline metabolite. nih.gov

Ecotoxicological Mechanisms

The ecotoxicological effects of this compound can be anticipated by examining the mechanisms of action of phenylurea herbicides and the known toxicity of its degradation products, aniline and semicarbazide.

Inhibition of Photosynthesis:

The primary mode of action for phenylurea herbicides is the inhibition of photosynthesis. nih.govresearchgate.net These compounds block electron transport at photosystem II (PSII) by binding to the D1 protein. nih.govresearchgate.net This disruption leads to the formation of reactive oxygen species, causing cellular damage and ultimately plant death. researchgate.net It is plausible that this compound could exert a similar phytotoxic effect on aquatic plants and algae, disrupting the base of the aquatic food web.

Toxicity of Aniline to Aquatic Organisms:

Aniline and its derivatives are recognized as toxic to a wide range of aquatic life. mdpi.com